An In-depth Technical Guide to 3-Sulfopropyl Methacrylate: Properties, Synthesis, and Applications in Biomedical Research
An In-depth Technical Guide to 3-Sulfopropyl Methacrylate: Properties, Synthesis, and Applications in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Sulfopropyl methacrylate (B99206) (SPMA), a versatile monomer increasingly utilized in the development of advanced biomaterials and drug delivery systems. This document details its physicochemical characteristics, polymerization methods, and its role in creating biocompatible and functional polymers.
Core Chemical and Physical Properties
3-Sulfopropyl methacrylate, particularly in its potassium salt form (K-SPMA), is a water-soluble monomer that combines a methacrylate group with a terminal sulfonate group. This unique structure imparts both polymerizable characteristics and a strong anionic nature to the resulting polymers, making them highly valuable for a range of applications.
Quantitative Data Summary
The following table summarizes the key quantitative properties of 3-Sulfopropyl methacrylate and its potassium salt.
| Property | Value | Source(s) |
| 3-Sulfopropyl methacrylate (Acid Form) | ||
| IUPAC Name | 3-(2-methylprop-2-enoyloxy)propane-1-sulfonic acid | [1] |
| Molecular Formula | C₇H₁₂O₅S | [1] |
| Molecular Weight | 208.23 g/mol | [1] |
| Exact Mass | 208.04054465 Da | [1] |
| 3-Sulfopropyl methacrylate Potassium Salt (K-SPMA) | ||
| CAS Number | 31098-21-2 | [2][3] |
| Molecular Formula | C₇H₁₁KO₅S | [4] |
| Molecular Weight | 246.32 g/mol | [2][3] |
| Melting Point | >300 °C (decomposes) | [5] |
| Appearance | White to almost white powder or crystal | [5] |
| Solubility | Soluble in water | [5] |
| Density | 1.436 g/cm³ (at 20°C) | [5] |
| Storage Temperature | Room temperature, in a cool and dark place (<15°C recommended) | [6] |
Synthesis and Polymerization
Polymers of SPMA are prized for their strong anionic character, which is relatively independent of pH, a desirable trait for many biological applications.[7] However, the direct polymerization of the anionic monomer can be challenging. A common strategy involves the use of protected monomers to facilitate polymerization in organic solvents, followed by deprotection to yield the final polyelectrolyte.
Synthesis of Protected 3-Sulfopropyl Methacrylate Monomers
A two-step, one-pot procedure is commonly employed for the synthesis of protected SPMA monomers.[1][8] This involves the activation of K-SPMA followed by esterification.
Experimental Protocol: Synthesis of Isobutyl-Protected 3-Sulfopropyl Methacrylate (BSPMA)
-
Preparation: A 100 mL three-neck round-bottom flask containing 10.2 g (41.4 mmol) of K-SPMA is subjected to three vacuum/argon cycles to ensure anhydrous conditions.
-
Activation: The K-SPMA is suspended in 30 mL of anhydrous N,N-dimethylformamide (DMF) and cooled to 0°C in an ice bath. A solution of 5.78 g (45.5 mmol) of oxalyl chloride in 15 mL of dichloromethane (B109758) is added dropwise, leading to the formation of the Vilsmeier reagent and the sulfonyl chloride intermediate. The reaction is stirred for approximately 1 hour at 0°C.[9]
-
Esterification: In a separate 250 mL three-neck round-bottom flask, a solution of 3.70 g (49.9 mmol) of isobutanol and 8.41 g (83.1 mmol) of triethylamine (B128534) in 30 mL of dichloromethane is prepared under an argon atmosphere and cooled to 0°C.
-
Reaction: The previously prepared sulfonyl chloride suspension is transferred to a dropping funnel and added slowly to the isobutanol/triethylamine solution over 30 minutes. The reaction mixture is then warmed to room temperature and stirred overnight.[9]
-
Purification: The reaction mixture is diluted with 300 mL of water and extracted three times with 200 mL of diethyl ether. The combined organic fractions are washed with water, dried over magnesium sulfate, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to yield the final protected monomer.[9]
Caption: Workflow for the synthesis of protected 3-Sulfopropyl methacrylate.
Polymerization of 3-Sulfopropyl Methacrylate
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), are frequently used to synthesize well-defined polymers and copolymers of SPMA.
RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and low dispersity.
Experimental Protocol: RAFT Polymerization of BSPMA
-
Reaction Setup: In a reaction vessel, the protected monomer (e.g., BSPMA), a RAFT agent (e.g., 4-cyano-4-(thiobenzoylthio)pentanoic acid), and a radical initiator (e.g., AIBN) are dissolved in an appropriate solvent like anhydrous DMF.[8][9]
-
Degassing: The solution is thoroughly de-gassed to remove oxygen, typically by several freeze-evacuate-thaw cycles or by sparging with an inert gas like argon for an extended period.[9]
-
Polymerization: The reaction vessel is placed in a thermostated oil bath at a specific temperature (e.g., 70°C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time (e.g., 20 hours).[9]
-
Quenching and Isolation: The polymerization is quenched by rapid cooling, for instance, in an ice bath. The polymer is then isolated by precipitation into a non-solvent (e.g., a pentane/ethanol mixture) to remove unreacted monomer and solvent.[8][9]
-
Deprotection: The protecting group is removed under specific conditions (e.g., acidic, basic, or nucleophilic) to yield the final poly(3-sulfopropyl methacrylate).[1]
Caption: General workflow for RAFT polymerization of protected SPMA.
ATRP can be used for the direct polymerization of K-SPMA in mixed solvent systems.
Experimental Protocol: ATRP of K-SPMA
-
Reaction Setup: K-SPMA, a copper catalyst (e.g., CuCl), and a ligand (e.g., 2,2'-bipyridine) are added to a mixed solvent system, such as water and DMF (e.g., 50:50 v/v). A deactivator (e.g., CuCl₂) may also be added to control the polymerization.[7]
-
Initiation: The polymerization is initiated by the addition of an initiator, such as ethyl 2-bromoisobutyrate.
-
Polymerization: The reaction is carried out at a controlled temperature (e.g., 20°C) with stirring.
-
Termination and Purification: The polymerization is terminated, and the resulting polymer is purified, for instance, by dialysis to remove the catalyst and unreacted monomers.
Applications in Drug Development and Biomedical Research
The unique properties of poly(SPMA) make it a highly attractive material for various biomedical applications. Its strong anionic nature and hydrophilicity contribute to its biocompatibility and functionality in biological environments.
Biocompatible Coatings and Surfaces
Polymers containing sulfonate groups are known to exhibit improved biocompatibility.[10] Surfaces coated with poly(SPMA) can resist protein adsorption and platelet adhesion, which are critical factors in preventing thrombosis and biofouling of medical devices.[11][12] This is attributed to the formation of a hydration layer on the surface, which creates a barrier to nonspecific protein binding.
Caption: Improved biocompatibility of Poly(SPMA) surfaces.
Drug Delivery Systems
Poly(SPMA) is extensively used in the formulation of hydrogels and nanoparticles for controlled drug delivery.[5][13][14]
-
Hydrogels: The high water content and biocompatibility of poly(SPMA) hydrogels make them suitable carriers for various therapeutic agents.[13][14] These hydrogels can be designed to be responsive to stimuli, allowing for triggered drug release.
-
Nanoparticles: Amphiphilic block copolymers containing a hydrophilic poly(SPMA) block can self-assemble into nanoparticles, such as micelles, in aqueous solutions.[7] These nanoparticles can encapsulate hydrophobic drugs in their core, while the hydrophilic corona provides stability and biocompatibility. The negatively charged surface of these nanoparticles influences their interaction with cells and their cellular uptake.
The cellular uptake of nanoparticles is a complex process that can occur through various endocytic pathways.[2][15] The specific pathway depends on nanoparticle properties like size, shape, and surface charge, as well as the cell type. For negatively charged nanoparticles like those derived from poly(SPMA), uptake can occur via clathrin-mediated endocytosis, caveolae-dependent endocytosis, or macropinocytosis.
Safety and Handling
The potassium salt of 3-sulfopropyl methacrylate is considered a hazardous substance.[9] It can cause skin and serious eye irritation, as well as respiratory irritation.[4] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a dust respirator, in a well-ventilated area.[4][9] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of 3-Sulfopropyl methacrylate for professionals in research and drug development. Its versatile chemistry and favorable biological interactions position it as a key building block for the next generation of biomaterials and therapeutic systems.
References
- 1. Protected Poly(3-sulfopropyl methacrylate) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling Polymeric Nanoparticles Cell Uptake Pathways: Two Decades Working to Understand Nanoparticles Journey to Improve Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymeric Hydrogels as Technology Platform for Drug Delivery Applications | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. In vitro biocompatibility assessment of sulfonated polyrotaxane-immobilized polyurethane surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocompatibility of sulphonated polyurethane surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 3-Sulfopropyl acrylate potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
